molecular formula C14H15N3O B3045092 3-(Morpholinomethyl)-1H-indole-5-carbonitrile CAS No. 101831-79-2

3-(Morpholinomethyl)-1H-indole-5-carbonitrile

Cat. No.: B3045092
CAS No.: 101831-79-2
M. Wt: 241.29 g/mol
InChI Key: DXVZCTCQFINTBY-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-1H-indole-5-carbonitrile is a chemical compound that features a morpholine moiety attached to an indole ring with a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-1H-indole-5-carbonitrile typically involves a multi-step process. One common method starts with the Mannich reaction, where 2-cyanoacetic acid, paraformaldehyde, and morpholine are condensed to form 2-(morpholinomethyl)acrylonitrile . This intermediate can then undergo further reactions to introduce the indole moiety and complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-(Morpholinomethyl)-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine moiety can enhance the compound’s binding affinity and selectivity, while the indole ring can interact with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the indole ring and the morpholine moiety, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-8-11-1-2-14-13(7-11)12(9-16-14)10-17-3-5-18-6-4-17/h1-2,7,9,16H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVZCTCQFINTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144222
Record name Indole-5-carbonitrile, 3-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101831-79-2
Record name Indole-5-carbonitrile, 3-(morpholinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-5-carbonitrile, 3-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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